4-Bromo-5-fluorobenzene-1,2-diamine 4-Bromo-5-fluorobenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 153505-37-4
VCID: VC21155399
InChI: InChI=1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
SMILES: C1=C(C(=CC(=C1F)Br)N)N
Molecular Formula: C6H6BrFN2
Molecular Weight: 205.03 g/mol

4-Bromo-5-fluorobenzene-1,2-diamine

CAS No.: 153505-37-4

Cat. No.: VC21155399

Molecular Formula: C6H6BrFN2

Molecular Weight: 205.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-fluorobenzene-1,2-diamine - 153505-37-4

Specification

CAS No. 153505-37-4
Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
IUPAC Name 4-bromo-5-fluorobenzene-1,2-diamine
Standard InChI InChI=1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Standard InChI Key NDXWAQNAHFBGML-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)Br)N)N
Canonical SMILES C1=C(C(=CC(=C1F)Br)N)N

Introduction

Chemical Properties and Structure

Physical Properties

4-Bromo-5-fluorobenzene-1,2-diamine exists as a solid at room temperature with a melting point of 107°C . The compound requires specific storage conditions to maintain its stability, with refrigeration (2-8°C) being recommended for long-term storage . This temperature-sensitive nature is characteristic of many aromatic diamines, which can undergo oxidation when exposed to air and elevated temperatures. The compound exhibits good solubility in various organic solvents, making it suitable for a wide range of chemical reactions and applications in organic synthesis.

Structural Characteristics

The structure of 4-Bromo-5-fluorobenzene-1,2-diamine features a benzene ring with four substituents. The two amino groups (-NH2) are positioned adjacent to each other at carbons 1 and 2, creating an ortho-diamine arrangement. The bromine atom is located at position 4, and the fluorine atom is at position 5 of the ring . This substitution pattern creates an interesting electronic distribution within the molecule, affecting its reactivity and properties. The presence of electron-withdrawing halogens (bromine and fluorine) alongside electron-donating amino groups creates a molecule with distinct reactivity regions and potential for regioselective transformations.

Chemical Identifiers

The compound can be identified using various systematic naming conventions and identifiers as shown in Table 1:

Identifier TypeValue
CAS Number153505-37-4
MDL NumberMFCD08458150
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
InChIInChI=1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Canonical SMILESC1=C(C(=CC(=C1F)Br)N)N

Table 1: Chemical identifiers for 4-Bromo-5-fluorobenzene-1,2-diamine

Chemical Reactivity

Electrophilic Aromatic Substitution

4-Bromo-5-fluorobenzene-1,2-diamine can participate in electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The amino groups activate the ring towards electrophilic attack through their electron-donating character, while the halogen substituents (bromine and fluorine) have a deactivating effect. This combination creates a complex reactivity profile where the position of electrophilic attack is determined by the balance of these opposing electronic effects. The regioselectivity of such reactions is therefore predictable based on the collective influence of all substituents on the benzene ring.

Nucleophilic Substitution

Research Applications

Organic Synthesis

4-Bromo-5-fluorobenzene-1,2-diamine serves as an important intermediate in the synthesis of complex organic molecules. The presence of multiple functional groups allows for selective transformations, making it valuable in the construction of more complex structures. The diamine functionality can be utilized in the synthesis of heterocyclic compounds, including benzimidazoles, benzoxazoles, and benzothiazoles, which have applications in medicinal chemistry and materials science. The halogen substituents provide sites for further functionalization through various metal-catalyzed coupling reactions, expanding the synthetic utility of this compound.

Pharmaceutical Research

The compound has potential applications in pharmaceutical research, particularly in the development of biologically active molecules. The unique substitution pattern on the benzene ring provides a scaffold that can be further modified to optimize biological activity and pharmacokinetic properties. Fluorine-containing compounds often exhibit enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts, making this compound particularly interesting for drug discovery efforts. Research suggests that derivatives of this compound may possess anticancer, antimicrobial, or other therapeutic properties, warranting further investigation.

Industrial Applications

In industrial settings, 4-Bromo-5-fluorobenzene-1,2-diamine can be utilized in the production of dyes, pigments, and other specialty chemicals. The diamine functionality allows for reaction with various electrophiles to form colored compounds with applications in textile, printing, and materials industries. The specific combination of substituents on the benzene ring can impart unique properties to the resulting products, making this compound valuable for specialized industrial applications.

Biological Activity and Research Findings

Antimicrobial Activity

Preliminary assessments suggest that 4-Bromo-5-fluorobenzene-1,2-diamine and its derivatives may possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could contribute to its effectiveness against certain pathogens. Research has shown that derivatives of halogenated benzenes display significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antibiotics. The unique combination of fluorine and bromine substituents may provide advantages in terms of antimicrobial activity and selectivity.

Pharmacokinetic Properties

The pharmacokinetic profile of 4-Bromo-5-fluorobenzene-1,2-diamine suggests favorable properties for potential drug development. These include:

  • High gastrointestinal absorption, suggesting effective oral bioavailability

  • Potential blood-brain barrier permeability, indicating possible central nervous system effects

  • Enhanced metabolic stability due to the presence of fluorine, which can block metabolic degradation pathways

These properties make the compound interesting for medicinal chemistry applications, particularly for conditions requiring good bioavailability and central nervous system penetration.

Comparison with Similar Compounds

4-Bromo-5-fluorobenzene-1,2-diamine can be compared with structurally related compounds to understand the impact of different substituents on properties and reactivity. Key comparisons include:

CompoundStructural DifferenceProperty/Reactivity Difference
4-Bromo-1,2-diaminobenzeneLacks fluorine atomLower metabolic stability, different electronic properties
5-Fluoro-1,2-diaminobenzeneLacks bromine atomDifferent reactivity in coupling reactions, altered electronic distribution
4-Chloro-5-fluorobenzene-1,2-diamineChlorine instead of bromineDifferent reactivity in nucleophilic substitution, altered physical properties

Table 2: Comparison of 4-Bromo-5-fluorobenzene-1,2-diamine with related compounds

The presence of fluorine in 4-Bromo-5-fluorobenzene-1,2-diamine enhances hydrogen bonding capabilities and metabolic stability compared to compounds containing only chlorine or bromine substituents. These properties can significantly impact the compound's behavior in biological systems and its utility in pharmaceutical applications.

SupplierQuantityPurityPrice Range (USD)
SynQuest Labs5 g98%$80
SynQuest Labs25 g98%$229
VWR/Apollo Scientific1 g, 5 g, 25 g97%Contact supplier

Table 3: Commercial availability of 4-Bromo-5-fluorobenzene-1,2-diamine

For proper storage, refrigeration (2-8°C) is recommended to maintain the compound's stability and prevent degradation . This temperature-controlled storage is important for preserving the integrity of the compound, particularly for long-term storage.

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